Cas no 2138399-53-6 (1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro-)

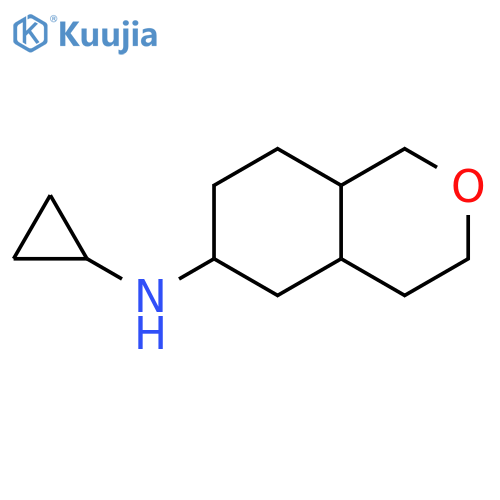

2138399-53-6 structure

商品名:1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro-

CAS番号:2138399-53-6

MF:C12H21NO

メガワット:195.301243543625

CID:5279884

1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro-

-

- インチ: 1S/C12H21NO/c1-2-12(13-11-3-4-11)7-9-5-6-14-8-10(1)9/h9-13H,1-8H2

- InChIKey: JWSYQUORDBOPOV-UHFFFAOYSA-N

- ほほえんだ: C1OCC2CCC(NC3CC3)CC2C1

1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-696505-10.0g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 10.0g |

$3007.0 | 2025-03-12 | |

| Enamine | EN300-696505-2.5g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 2.5g |

$1370.0 | 2025-03-12 | |

| Enamine | EN300-696505-0.5g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 0.5g |

$671.0 | 2025-03-12 | |

| Enamine | EN300-696505-0.1g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 0.1g |

$615.0 | 2025-03-12 | |

| Enamine | EN300-696505-1.0g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 1.0g |

$699.0 | 2025-03-12 | |

| Enamine | EN300-696505-0.05g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 0.05g |

$587.0 | 2025-03-12 | |

| Enamine | EN300-696505-0.25g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 0.25g |

$642.0 | 2025-03-12 | |

| Enamine | EN300-696505-5.0g |

N-cyclopropyl-octahydro-1H-2-benzopyran-6-amine |

2138399-53-6 | 95.0% | 5.0g |

$2028.0 | 2025-03-12 |

1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro- 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2138399-53-6 (1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro-) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2230780-65-9(IL-17A antagonist 3)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量